Product packaging for Secoisolariciresinol diglucoside(Cat. No.:CAS No. 148244-82-0)

Secoisolariciresinol diglucoside

Cat. No.: B600701
CAS No.: 148244-82-0
M. Wt: 686.7 g/mol
InChI Key: SBVBJPHMDABKJV-PGCJWIIOSA-N
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Description

Secoisolariciresinol diglucoside (SDG) is a prominent antioxidant lignan, predominantly isolated from flaxseed (Linum usitatissimum) and found in its hull fraction . As a phytoestrogen, it serves as the precursor for the mammalian lignans enterodiol (END) and enterolactone (ENL), which are produced through metabolism by gut microbiota and have been associated with protective effects against various diseases . This conversion is crucial for its bioactivity and a key area of investigation in metabolic and microbiomic studies. SDG and its metabolites are the subject of extensive research across multiple fields. In oncology, they have demonstrated promising chemoprotective and anti-tumor effects, particularly in models of breast cancer . Recent neuroscience research highlights SDG's role as a blood-brain barrier protective and anti-inflammatory agent. Studies show that SDG can diminish leukocyte adhesion and migration across the BBB in vivo and reduce BBB permeability during systemic inflammation, making it a potential therapeutic candidate for neuroinflammatory diseases . In metabolic disease research, SDG has shown curative effects in models of Type 2 Diabetes by regulating proteins involved in hepatic glycolysis and ameliorating gut microbiome disorders . Furthermore, recent investigations indicate that SDG alleviates hyperuricemia in mice by regulating uric acid metabolism and restoring intestinal homeostasis . The primary mechanisms of action underpinning these diverse benefits include potent antioxidant activity, anti-inflammatory properties, and the modulation of key signaling pathways and gut microbiota composition . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H46O16 B600701 Secoisolariciresinol diglucoside CAS No. 148244-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-PGCJWIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432760
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158932-33-3
Record name Secoisolariciresinol diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158932-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOISOLARICIRESINOL DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Plant Metabolism of Secoisolariciresinol Diglucoside

Precursor Pathways in Plant Systems

The foundation for SDG biosynthesis is laid by the phenylpropanoid pathway, which generates the necessary molecular building blocks.

The Phenylpropanoid Pathway and Cinnamic Acid Derivatives

The journey to SDG begins with the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. nih.govfrontiersin.org This pathway utilizes the amino acid phenylalanine as its starting material. nih.gov The first committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL), which produces cinnamic acid. nih.gov Following this, cinnamic acid is hydroxylated to form p-coumaric acid, which is then further metabolized to other cinnamic acid derivatives like ferulic acid. nih.gov These derivatives serve as the fundamental C6-C3 units for lignan (B3055560) biosynthesis. nih.gov

Monolignol Formation and Subsequent Dimerization

The cinnamic acid derivatives generated through the phenylpropanoid pathway are activated to their coenzyme A (CoA) esters. nih.gov These activated compounds then undergo a series of reduction steps to form monolignols, the primary of which for lignan synthesis is coniferyl alcohol. frontiersin.orguvic.ca Two molecules of coniferyl alcohol are then coupled in a process called dimerization to form the initial lignan structure. nih.govresearchgate.net This dimerization is a critical step that sets the stage for the formation of a diverse array of lignans (B1203133), including the precursor to SDG. researchgate.net

Enzymatic Mechanisms of Lignan Biosynthesis

The conversion of monolignols into secoisolariciresinol (B192356) and its subsequent glycosylation is orchestrated by a series of highly specific enzymes.

Role of Dirigent Proteins in Stereospecific Coupling

The dimerization of coniferyl alcohol is not a random event. It is guided by a class of non-catalytic proteins known as dirigent proteins. nih.govoup.com These proteins direct the stereospecific coupling of two coniferyl alcohol radicals, ensuring the formation of a specific stereoisomer of the lignan pinoresinol (B1678388). oup.comwikipedia.org This precise control is crucial for determining the ultimate structure and biological activity of the resulting lignans. nih.gov In the absence of dirigent proteins, the coupling of monolignol radicals would lead to a mixture of various isomers. wikipedia.org

Pinoresinol-Lariciresinol Reductase (PLR) Activity in Secoisolariciresinol Formation

Once pinoresinol is formed, it undergoes two sequential reduction reactions catalyzed by the enzyme pinoresinol-lariciresinol reductase (PLR). nih.govresearchgate.net PLR first reduces pinoresinol to lariciresinol (B1674508). nih.govresearchgate.net Subsequently, the same enzyme catalyzes the reduction of lariciresinol to form secoisolariciresinol. nih.govnih.gov This two-step reduction is a key part of the pathway leading to dibenzylbutane lignans like secoisolariciresinol. nih.gov The activity of PLR is a critical control point in the biosynthesis of various lignans. nih.gov

Glycosylation of Secoisolariciresinol

The final step in the biosynthesis of SDG is the glycosylation of secoisolariciresinol. This process is catalyzed by enzymes called UDP-glucosyltransferases (UGTs). nih.govresearchgate.net These enzymes transfer glucose molecules from UDP-glucose to the hydroxyl groups of secoisolariciresinol, resulting in the formation of secoisolariciresinol diglucoside. nih.gov In flax, the UGT enzyme UGT74S1 has been identified as playing a key role in this sequential glucosylation, first forming secoisolariciresinol monoglucoside (SMG) and then SDG. researchgate.net This glycosylation step is not only the final stage of biosynthesis but also renders the molecule more water-soluble and stable for storage within the plant. nih.gov

Interactive Data Table: Key Enzymes in SDG Biosynthesis

EnzymeAbbreviationFunctionPathway Step
Phenylalanine ammonia-lyasePALDeamination of phenylalanine to cinnamic acidPhenylpropanoid Pathway
Cinnamate 4-hydroxylaseC4HHydroxylation of cinnamic acid to p-coumaric acidPhenylpropanoid Pathway
4-Coumarate:CoA ligase4CLActivation of p-coumaric acid to p-coumaroyl-CoAPhenylpropanoid Pathway
Cinnamoyl-CoA reductaseCCRReduction of cinnamoyl-CoA estersMonolignol Formation
Cinnamyl alcohol dehydrogenaseCADReduction of cinnamaldehydes to monolignolsMonolignol Formation
Dirigent ProteinsDIRStereospecific coupling of coniferyl alcohol radicalsLignan Biosynthesis
Pinoresinol-Lariciresinol ReductasePLRReduction of pinoresinol and lariciresinolLignan Biosynthesis
UDP-glucosyltransferaseUGTGlycosylation of secoisolariciresinolSDG Formation
Identification and Characterization of UDP-Glycosyltransferases (e.g., UGT74S1)

The primary enzyme responsible for the glucosylation of SECO in flax is UGT74S1. nih.govresearchgate.net This enzyme belongs to the large and diverse family 1 of UDP-glycosyltransferases (UGTs), which are characterized by a conserved 44-amino acid signature motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box. nih.govnih.gov This motif plays a crucial role in ligand binding and catalysis. nih.gov

Genome-wide analysis of flax has identified numerous UGTs, but UGT74S1 has been singled out as the key player in SDG formation. nih.gov It is a single-copy gene, suggesting its essential and non-redundant role in this specific metabolic step. nih.govnih.gov While other closely related UGTs, such as UGT74S3 and UGT74S4, have been identified, they exhibit significantly lower glucosylation activity towards SECO and are unable to produce SDG, indicating a process of neofunctionalization after their divergence from UGT74S1. nih.gov

Enzyme kinetic studies have further elucidated the function of UGT74S1. The apparent Km values for SECO and the sugar donor, UDP-glucose, have been determined, providing insights into the enzyme's affinity for its substrates. researchgate.net Site-directed mutagenesis studies have also identified specific amino acid residues, such as Histidine 352 and Tryptophan 355, as essential for the glucosylation activity of UGT74S1. nih.gov

Sequential Glucosylation to Secoisolariciresinol Monoglucoside and Diglucoside

The biosynthesis of SDG is a two-step process of sequential glucosylation. UGT74S1 catalyzes both the initial glucosylation of SECO to form secoisolariciresinol monoglucoside (SMG) and the subsequent glucosylation of SMG to yield the final product, SDG. nih.govresearchgate.netresearchgate.net This sequential activity is a remarkable feature of UGT74S1, as it efficiently channels the metabolic flux towards the production of the diglucoside form. nih.gov

Interestingly, the intermediate SMG does not accumulate in significant amounts in the plant, suggesting that the second glucosylation step is highly efficient. nih.gov The catalytic efficiency (kcat) for the production of SDG has been determined to be 0.89 sec⁻¹. researchgate.net

Genetic and Molecular Regulation of this compound Accumulation

The accumulation of SDG in flax is not only dependent on the presence and activity of biosynthetic enzymes but is also tightly controlled at the genetic and molecular levels.

Gene Expression Analysis in Developing Plant Tissues

The expression of the UGT74S1 gene is spatially and temporally regulated. nih.gov High levels of UGT74S1 expression are observed in the seed coat of developing flax seeds, which correlates with the site of SDG accumulation. nih.govresearchgate.net The expression of UGT74S1 is also coordinated with that of other genes involved in the upstream lignan biosynthetic pathway, such as the pinoresinol-lariciresinol reductase (PLR) gene. researchgate.net The expression of both PLR and UGT74S1 peaks around 16 days after anthesis, coinciding with the period of active SDG biosynthesis in the developing seed. researchgate.net In contrast, the expression of UGT74S1 is low in vegetative tissues like leaves and stems. researchgate.net

Transcriptional Regulation and Potential Regulatory Mechanisms (e.g., Small RNAs)

The regulation of lignan biosynthesis in flax involves complex transcriptional control mechanisms. The promoter of the LuPLR1 gene, which is involved in the synthesis of the SDG precursor, contains binding sites for the phytohormone abscisic acid (ABA). mdpi.com ABA has been shown to enhance the transcription of LuPLR1 and promote the accumulation of SDG. mdpi.com This regulation is mediated by a calcium signal transduction pathway involving a calmodulin-like protein, LuCML15b. nih.gov

While direct evidence for the regulation of UGT74S1 by small RNAs (sRNAs) in the context of SDG biosynthesis is still emerging, sRNAs are known to be significant post-transcriptional regulators of gene expression in plants. nih.govnih.gov They can influence mRNA stability and translation, thereby fine-tuning the levels of key enzymes. nih.gov Given the tight regulation of SDG accumulation, it is plausible that sRNAs could play a role in modulating the expression of UGT74S1 or other genes in the pathway, representing a potential area for future research.

Metabolic Engineering Approaches for Enhanced Biosynthesis in Plant Cell Cultures

The ability to manipulate the biosynthetic pathway of SDG in plant cell cultures offers a promising avenue for increasing the production of this valuable compound.

Overexpression of Biosynthetic Genes

Genetic engineering offers a targeted approach to enhance the production of this compound (SDG) in plants by increasing the expression of key enzymes in its biosynthetic pathway. Research has primarily focused on the overexpression of genes encoding pinoresinol-lariciresinol reductase (PLR), a critical enzyme that catalyzes the sequential reduction of pinoresinol to lariciresinol and subsequently to secoisolariciresinol, the direct precursor of SDG. nih.govnih.gov The regulation of PLR gene expression is a key factor in modulating the synthesis of lignans. nih.gov

A notable success in this area was achieved through the genetic modification of wheat (Triticum aestivum). In one study, wheat cultivars were transformed with a pinoresinol-lariciresinol reductase (PLR) gene from Forsythia intermedia. nih.gov The introduction and overexpression of this gene were confirmed through PCR and Southern blot analysis, which showed the presence of up to five copies of the PLR gene in the genomes of the transgenic wheat lines. nih.gov

The functional impact of this genetic modification was a significant increase in the production of SDG. Real-time PCR analysis indicated an approximate 17% increase in PLR gene expression in two of the three positive transgenic lines at the T(0) generation. nih.gov Subsequent analysis of the T(2) generation of one transgenic sub-line revealed a 2.2-fold increase in SDG content compared to the wild-type control. nih.gov This study was the first to successfully elevate lignan levels in a transgenic wheat line by over-expressing a PLR gene. nih.gov

Table 1: Effect of PLR Gene Overexpression on SDG Content in Transgenic Wheat

Plant LineSDG Content (µg/g)Fold Increase vs. Wild-TypeReference
Transgenic Sub-line (T₂ generation)117.9 ± 4.52.2x nih.gov
Wild-Type Control52.9 ± 19.8- nih.gov

The identification and characterization of PLR genes from various plant species, including Podophyllum peltatum and Taiwania cryptomerioides, have expanded the genetic toolkit available for such engineering efforts. murdoch.edu.aunchu.edu.tw For instance, studies on Podophyllum peltatum have shown a correlation between the high expression of the PLR gene in the rhizome and the accumulation of the downstream lignan podophyllotoxin. murdoch.edu.au In Taiwania cryptomerioides, three distinct PLR genes (TcPLR1, TcPLR2.2, and TcPLR3) have been cloned and their specific roles in the reduction of (+)-pinoresinol have been identified. nchu.edu.tw

These findings collectively underscore the viability of using genetic overexpression strategies to enhance the biosynthesis of SDG in both native and heterologous plant systems, paving the way for developing crops with significantly higher levels of this valuable phytoestrogen. nih.govnih.gov

Metabolism and Biotransformation in Biological Systems

Gastrointestinal Biotransformation by Microbial Flora

The journey of secoisolariciresinol (B192356) diglucoside through the human digestive system culminates in the colon, where it encounters a dense and diverse microbial community. This gut microbiota is the primary driver of SDG's transformation into the mammalian lignans (B1203133), enterodiol (B191174) and enterolactone (B190478). nih.govoup.comnih.gov The conversion process is a multi-step affair, involving a sequence of enzymatic reactions including deglycosylation, demethylation, dehydroxylation, and dehydrogenation, each catalyzed by different members of the intestinal flora. oup.comnih.gov

Hydrolysis of Secoisolariciresinol Diglucoside to Secoisolariciresinol

The initial and obligatory step in the metabolism of this compound is its hydrolysis to the aglycone form, secoisolariciresinol (SECO). oup.comnih.gov This reaction involves the cleavage of the two glucose molecules attached to the secoisolariciresinol backbone. oup.com This deglycosylation is efficiently carried out by a variety of anaerobic bacteria residing in the human gut. nih.gov Research has identified several bacterial species capable of this hydrolytic process. oup.comnih.gov

The process begins with the removal of one glucose molecule, forming an intermediate compound, before the second glucose unit is cleaved to yield secoisolariciresinol. oup.com This enzymatic action is a prerequisite for the subsequent metabolic transformations that lead to the formation of enterolignans. nih.govnih.gov

Bacterial Species Involved in Deglycosylation
Bacteroides distasonis
Bacteroides fragilis
Bacteroides ovatus
Clostridium cocleatum
Clostridium sp. SDG-Mt85-3Db
Clostridium saccharogumia

Conversion of Secoisolariciresinol to Mammalian Lignans (Enterodiol and Enterolactone)

Following its formation, secoisolariciresinol serves as the substrate for a series of further bacterial enzymatic reactions that convert it into the mammalian lignans, enterodiol (ED) and enterolactone (EL). nih.govoup.comjst.go.jpnih.gov This transformation pathway is complex, involving several intermediate metabolites. jst.go.jpnih.gov The conversion of SECO to enterodiol and subsequently to enterolactone is a hallmark of lignan (B3055560) metabolism in the gut and is responsible for the production of the biologically active forms of these compounds. nih.govoup.com

The pathway from secoisolariciresinol to enterodiol and enterolactone involves a sequence of demethylation and dehydroxylation reactions. nih.govnih.gov Anaerobic incubation of this compound with human fecal suspensions has led to the isolation and identification of several key metabolites that illuminate this pathway. jst.go.jpnih.gov

The transformation of secoisolariciresinol into enterolignans proceeds through critical demethylation and dehydroxylation steps. nih.govnih.gov The first of these is the O-demethylation of secoisolariciresinol, which involves the removal of methyl groups from the methoxy-phenolic rings. oup.comnih.gov This reaction yields intermediates such as 3-demethyl-(-)-secoisolariciresinol and didemethylsecoisolariciresinol. jst.go.jpnih.gov

Subsequent to demethylation, dehydroxylation reactions occur, where hydroxyl groups are removed from the aromatic rings of the lignan molecule. nih.govnih.gov This process is crucial for the formation of enterodiol. nih.gov For instance, the dehydroxylation of demethylated SECO is efficiently carried out by specific gut bacteria to produce enterodiol. nih.gov Finally, enterodiol can be further oxidized through dehydrogenation to form enterolactone. nih.gov

Transformation StepKey Metabolites
Demethylation of Secoisolariciresinol 3-demethyl-(-)-secoisolariciresinol
Didemethylsecoisolariciresinol
Dehydroxylation Enterodiol
Dehydrogenation Enterolactone

Systemic Metabolism and Conjugation

Once the microbially-produced mammalian lignans, enterodiol and enterolactone, are absorbed from the intestine into the bloodstream, they undergo systemic metabolism, primarily in the liver. This process involves Phase I and Phase II biotransformation reactions, which modify the compounds to facilitate their excretion from the body. nih.govlongdom.org

Phase I and Phase II Biotransformation of Mammalian Lignans

Phase I Biotransformation involves the introduction or exposure of functional groups on the lignan molecule, typically making it slightly more water-soluble and preparing it for Phase II reactions. nih.govlongdom.org These reactions are primarily oxidations, reductions, and hydrolyses. nih.gov For mammalian lignans, oxidation is a key Phase I reaction, catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues like the biliary epithelium. longdom.orgnih.gov Hepatic microsomes from both rats and humans have been shown to oxidize enterodiol and enterolactone. pharm.or.jp

Phase II Biotransformation , also known as the conjugation phase, is the subsequent step where an endogenous molecule is attached to the functional group of the lignan metabolite. longdom.orgupol.cz This process significantly increases the water solubility of the metabolites, making them readily excretable in urine and bile. upol.cz The primary Phase II reactions for lignan metabolites are glucuronidation and sulfation. upol.cznih.gov

Formation of Glucuronide and Sulfate (B86663) Conjugates

During Phase II metabolism, enterodiol and enterolactone are conjugated with glucuronic acid or sulfate groups. upol.cznih.gov

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from a donor molecule to the hydroxyl groups of the lignans. upol.cz This results in the formation of enterodiol glucuronide and enterolactone glucuronide.

Sulfation: In this process, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the lignans, forming sulfate conjugates. upol.cz

These conjugation reactions transform the lignans into highly polar and water-soluble compounds. researchgate.netnih.gov The resulting glucuronide and sulfate conjugates are then efficiently eliminated from the body, primarily through the kidneys into the urine, with some excretion also occurring via bile. science.gov The formation of these conjugates is a critical detoxification step, preventing the accumulation of the parent compounds and their metabolites in the body. upol.cznih.gov

Pharmacokinetic Profiles of this compound and its Metabolites

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, this profile is complex, as it is the bioavailability of its metabolites, enterodiol and enterolactone, that is of primary interest.

Absorption Characteristics and Permeability Across Biological Barriers (e.g., Caco-2 cell models)

The initial compound, this compound (SDG), as a large, water-soluble glycoside, is not readily absorbed across the intestinal wall. Its primary fate is transformation by gut bacteria. The resulting aglycone, secoisolariciresinol, and the subsequent mammalian lignans, enterodiol and enterolactone, are smaller and more lipophilic, allowing for their absorption.

To study intestinal absorption, in vitro models such as the Caco-2 cell line are widely used. nih.govresearchgate.net Caco-2 cells are human colon adenocarcinoma cells that, when cultured as a monolayer, differentiate to form tight junctions and express transport proteins, mimicking the barrier properties of the human intestinal epithelium. nih.govresearchgate.nethelsinki.fi These cell models are used to determine the apparent permeability coefficient (Papp) of compounds, which indicates their potential for oral absorption. researchgate.netslideshare.net

ParameterDescriptionRelevance to Lignan Metabolism
Apparent Permeability (Papp) A measure of the rate at which a compound moves across the Caco-2 cell monolayer.Predicts the in vivo intestinal absorption of enterodiol and enterolactone.
Efflux Ratio The ratio of permeability in the basolateral-to-apical direction versus the apical-to-basolateral direction.An efflux ratio greater than 1 suggests the involvement of active efflux transporters that pump the compound back into the intestinal lumen, reducing net absorption.
Metabolite Formation Detection of conjugated metabolites (e.g., glucuronides) in the cell system.Indicates that enterodiol and enterolactone can be metabolized by intestinal cells during the absorption process, not just in the liver.

Metabolite Concentration Dynamics in Plasma and Excretion Profiles

Following oral ingestion, this compound (SDG) undergoes a sequential metabolic process, leading to the appearance of its key metabolites—secoisolariciresinol (SECO), enterodiol (ED), and enterolactone (EL)—in the bloodstream and their eventual excretion in urine. nih.govnih.gov Pharmacokinetic studies in healthy postmenopausal women have detailed the time course of these metabolites after consuming purified SDG extracts. nih.govnih.gov

The initial metabolite, SECO, appears relatively quickly in serum, with concentrations peaking approximately 5 to 7 hours after intake and exhibiting an elimination half-life of about 4.8 hours. nih.govnih.gov The subsequent and more biologically relevant metabolites, the enterolignans ED and EL, are formed later. Maximum serum concentrations (Cmax) for ED are typically reached between 12 and 24 hours, while EL peaks even later, between 24 and 36 hours post-ingestion. nih.govnih.gov This delay reflects the time required for SDG to transit to the colon and undergo bacterial conversion. oup.com

The elimination half-lives for enterodiol and enterolactone are notably longer than for SECO, averaging around 9.4 hours and 13.2 hours, respectively. nih.gov Another study involving healthy men and women reported similar findings, with enterodiol reaching its Cmax at 14.8 hours and enterolactone at 19.7 hours. researchgate.net This study also noted that the mean residence time for enterolactone in the body was significantly longer than for enterodiol (35.8 hours vs. 20.6 hours). researchgate.net

The following table summarizes key pharmacokinetic parameters for SDG metabolites from a study in healthy volunteers.

Pharmacokinetic Parameters of this compound Metabolites

MetaboliteTime to Peak (Tmax) (hours)Elimination Half-Life (t½) (hours)Mean Residence Time (MRT) (hours)
Enterodiol14.8 ± 5.14.4 ± 1.320.6 ± 5.9
Enterolactone19.7 ± 6.212.6 ± 5.635.8 ± 10.6

Data adapted from a pharmacokinetic study in healthy volunteers after a single dose of purified SDG. researchgate.net Values are presented as mean ± standard deviation.

Urinary excretion is the primary route for eliminating these metabolites. nih.gov Studies show that SECO appears in the urine rapidly, with cumulative excretion reaching a near-maximum within the first 24 hours. nih.gov The enterolignans ED and EL are excreted over a longer period, with most being eliminated within the first two days. researchgate.net A significant portion, up to 40%, of the ingested SDG dose can be recovered in the urine as enterolignans within three days, with enterolactone typically accounting for the majority (around 58%) of the excreted amount. researchgate.net

Factors Influencing Bioavailability (e.g., Intestinal Microflora, Food Matrix, Host Factors)

The bioavailability of this compound is not uniform and is subject to significant interindividual variation due to a combination of factors. researchgate.net

Intestinal Microflora: The gut microbiome is arguably the most critical factor, as it is solely responsible for converting SDG into the absorbable enterolignans, enterodiol and enterolactone. doaj.orgnih.govnih.gov The process involves multiple bacterial species that perform sequential reactions, including deglycosylation, demethylation, and dehydroxylation. researchgate.netnih.gov The composition and metabolic capacity of an individual's gut flora determine the efficiency of this conversion. researchgate.net This explains the well-documented observation that individuals can be "high" or "low" producers of enterolignans. nih.gov Specific bacteria, such as Ruminococcus species, have been identified as key players in this biotransformation. nih.gov

Food Matrix: The food in which SDG is consumed significantly affects its bioavailability. mdpi.com The physical and chemical composition of the food matrix can influence the release of SDG and its accessibility to intestinal bacteria. mdpi.com For example, lignans are more bioavailable from ground flaxseed than from whole seeds because grinding breaks down the fibrous seed structure, liberating the lignan polymer. Polysaccharides and dietary fibers, often found alongside lignans, can also interact with these compounds, potentially affecting their absorption and fermentation by gut microbes. mdpi.commdpi.com

Comparative Pharmacokinetics of Purified this compound and its Polymer

This compound exists naturally in flaxseed as a complex polymer. acs.org The production of purified, monomeric SDG is a costly process, prompting research into the relative bioavailability of the natural polymer compared to the purified form. usask.causask.ca

After administration of either form, the aglycone secoisolariciresinol (SECO) was detected in plasma within the first few hours. acs.orgusask.ca The key bioactive metabolites, total enterodiol (ED) and enterolactone (EL), reached similar maximum plasma concentrations (Cmax) at similar times (Tmax), generally between 11 and 12 hours post-dose, for both the purified and polymer groups. acs.org Furthermore, no significant differences were found in the total exposure, as measured by the area under the plasma concentration-time curve (AUC), for total ED and EL between the two forms. usask.causask.ca The relative bioavailability of total ED and EL from the SDG polymer was calculated to be 111% and 89%, respectively, compared to purified SDG, indicating no significant difference in absorption. usask.causask.ca

The table below presents comparative pharmacokinetic data for the primary metabolites following administration of purified SDG and SDG polymer in rats.

Comparative Pharmacokinetics of Metabolites from Purified SDG vs. SDG Polymer in Rats

MetaboliteForm AdministeredPeak Plasma Concentration (Cmax) (ng/mL)Time to Peak (Tmax) (hours)
Total EnterodiolPurified SDG262.2 ± 170.811.7 ± 1.1
SDG Polymer207.2 ± 115.510.9 ± 1.9
Total EnterolactonePurified SDG81.6 ± 23.812.6 ± 1.5
SDG Polymer65.9 ± 19.612.7 ± 3.0

Data adapted from a comparative pharmacokinetic study in rats. usask.causask.ca Values are presented as mean ± standard deviation. Differences between the two forms were not statistically significant.

These findings suggest that the gut microbiota is efficient at hydrolyzing the SDG polymer to release the SDG monomer for subsequent conversion to enterolignans. acs.org This supports the potential use of the more cost-effective SDG polymer as a precursor for generating the bioactive metabolites SECO, ED, and EL. acs.orgusask.causask.ca

Biological Activities and Molecular Mechanisms of Action

Antioxidant and Anti-inflammatory Mechanisms

Secoisolariciresinol (B192356) diglucoside (SDG), a lignan (B3055560) predominantly found in flaxseed, has garnered significant scientific interest for its diverse biological activities. wikipedia.org Its potential health benefits are largely attributed to its potent antioxidant and anti-inflammatory properties. These effects are mediated through various molecular mechanisms, including direct neutralization of reactive oxygen species and modulation of key cellular signaling pathways involved in inflammation and oxidative stress responses.

Free Radical Scavenging Capabilities (in vitro and in vivo models)

In laboratory settings, SDG has consistently demonstrated significant free radical scavenging activity. In vitro assays have shown its effectiveness in neutralizing various free radicals. For instance, synthetic SDG has been reported to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical with a half-maximal inhibitory concentration (IC50) value of 78.9 μg/ml. nih.govcaymanchem.com Further studies have confirmed that SDG and its aglycone, secoisolariciresinol (SECO), are effective antioxidants against DPPH radicals at concentrations ranging from 25 to 200 μM. nih.gov The antioxidant capacity of SDG and SECO is attributed to the 3-methoxy-4-hydroxyl groups on their phenol (B47542) rings. nih.gov

The compound's efficacy extends to protecting biological molecules from radical-induced damage. In assays using pBR322 plasmid DNA, SDG showed a concentration-dependent inhibition of DNA scissions caused by Fenton reagents, which generate hydroxyl radicals. nih.gov It also demonstrated protective effects against peroxyl radical-induced DNA damage. nih.gov

In vivo models have substantiated these findings. In studies using Wistar albino rats with chemically induced liver damage, oral administration of SDG led to beneficial changes that indicate a reduction in oxidative damage. nih.govresearchgate.net These studies highlight SDG's role in mitigating systemic oxidative stress, demonstrating its potential as a protective agent in biological systems.

Assay TypeModel SystemKey FindingsReferences
DPPH Radical Scavenging In vitro (cell-free)SDG scavenges DPPH radicals with an IC50 of 78.9 μg/ml. Effective at 25-200µM. nih.govcaymanchem.com, nih.gov
Hydroxyl Radical Scavenging In vitro (Deoxyribose assay)SDG demonstrated weaker activity compared to its metabolites, enterodiol (B191174) (ED) and enterolactone (B190478) (EL). nih.gov
Peroxyl Radical Damage In vitro (Plasmid DNA)SDG was more effective than its aglycone (SECO) and metabolites (ED, EL) in preventing DNA damage. nih.gov
DNA Protection In vitro (pBR322 plasmid)Showed concentration-dependent inhibition of DNA scission induced by Fenton reagents. nih.gov
Oxidative Damage In vivo (Rat model)Oral SDG administration showed significant protection against oxidative damage in the liver and kidneys. nih.govresearchgate.net

Inhibition of Lipid Peroxidation

SDG effectively inhibits lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. In vitro studies have shown that SDG, along with its metabolites enterodiol and enterolactone, significantly inhibits the peroxidation of linoleic acid at concentrations of 10 and 100 μM. nih.govhealthprevent.net In a model using phosphatidylcholine liposomes, SDG was found to be the most effective lignan in preventing AAPH-induced lipid peroxidation compared to its aglycone and metabolites. nih.gov

In vivo evidence further supports SDG's role in preventing lipid peroxidation. In rats with streptozotocin-induced diabetes, a condition associated with increased oxidative stress, treatment with SDG was associated with a decrease in serum and pancreatic malondialdehyde (MDA), a key marker of lipid peroxidation. researchgate.net Similarly, in studies where liver damage was induced by carbon tetrachloride, oral administration of SDG resulted in a significant, dose-dependent decrease in lipid peroxidation levels in both the liver and kidneys. nih.gov In rabbits fed a high-cholesterol diet, SDG administration reduced hypercholesterolemic atherosclerosis, an effect linked to a decrease in lipid peroxidation products. wikipedia.org

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 signaling)

Beyond direct scavenging, SDG enhances the body's own antioxidant defenses by modulating critical signaling pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates a wide array of genes responsible for cellular protection against oxidative stress. mdpi.com

In human pleural mesothelial cells exposed to asbestos, pretreatment with a synthetic form of SDG (LGM2605) promoted the activation of Nrf2 signaling. nih.gov This activation leads to the upregulation of key antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govmdpi.com Similarly, in vivo studies on rats with induced liver toxicity showed that SDG treatment markedly increased the activities of crucial antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and peroxidase (POX) in both liver and kidney tissues. nih.gov By bolstering these endogenous antioxidant systems, SDG helps maintain cellular homeostasis and protects cells from genotoxic agents and oxidative damage. mdpi.com

Inhibition of Pro-inflammatory Pathways (e.g., NLRP3 inflammasome, COX-2, IL-1β)

SDG exhibits significant anti-inflammatory activity by targeting key molecular pathways that drive inflammation. Research indicates that SDG can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govnih.gov NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov In human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), SDG inhibited the NF-κB pathway, which in turn suppressed the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and TNF-α. nih.gov

The inhibition of NF-κB also impacts downstream inflammatory mediators like Cyclooxygenase-2 (COX-2). Studies have shown that NF-κB activation is required for the expression of COX-2, an enzyme that contributes to inflammation. nih.gov Furthermore, COX-2 itself has been found to regulate the activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome, a multi-protein complex that processes and activates IL-1β. nih.govresearchgate.net By inhibiting upstream signals like NF-κB, SDG can indirectly attenuate the activity of the COX-2/NLRP3/IL-1β axis. nih.govresearchgate.net In human mesothelial cells exposed to asbestos, a synthetic form of SDG was shown to ameliorate inflammation by reducing NF-κB nuclear translocation and the release of pro-inflammatory cytokines, including IL-1β. nih.gov

Anticancer Activities and Related Mechanisms

SDG has demonstrated potential as a chemopreventive agent, with research pointing towards its ability to hinder the growth and proliferation of cancer cells. Its anticancer effects are believed to stem from a combination of its antioxidant properties and its ability to modulate cellular processes critical for tumor development. nih.gov

Antiproliferative Effects on Cancer Cell Lines

In vitro studies have shown that SDG exerts antiproliferative effects on various cancer cell lines. It has been found to dose-dependently inhibit the growth of SW480 human colon cancer cells. caymanchem.com Research suggests that for colon cancer, SDG may induce an S-phase cell cycle arrest. selleckchem.com

In the context of breast cancer, SDG has shown notable effects. Dietary administration of SDG was found to reduce the number of proliferating tumor cells in an MCF-7 human breast cancer mouse xenograft model. wikipedia.orgcaymanchem.com The anticancer activity of SDG and its metabolites has been studied in relation to their potential estrogenic and antioxidant activities. healthprevent.net In a model of triple-negative breast cancer using E0771 mouse mammary tumor cells, SDG supplementation significantly reduced tumor volume. nih.gov The anticancer potential of its metabolite, enterolactone, has been linked to the suppression of proliferation, migration, and metastasis of cancer cells. nih.gov

Cancer TypeCell Line/ModelObserved EffectReferences
Colon Cancer SW480 (human)Dose-dependent growth inhibition. caymanchem.com
Colon Cancer In vitro modelInduces S-phase cell cycle arrest. selleckchem.com
Breast Cancer MCF-7 (human, mouse xenograft)Reduced the number of proliferating tumor cells. wikipedia.orgcaymanchem.com
Breast Cancer (Triple-Negative) E0771 (mouse)SDG supplementation significantly reduced tumor volume. nih.gov
Mammary Tumorigenesis Rat modelSupplementation reduced epithelial cell proliferation. healthprevent.net

Anti-estrogenic and Estrogen Receptor Modulation (ERα and ERβ)

The anti-estrogenic activity of secoisolariciresinol diglucoside and its metabolites, enterodiol and enterolactone, is a key aspect of their biological function. nih.govnih.gov These compounds, classified as phytoestrogens, can bind to estrogen receptors (ERs) and exhibit both estrogenic and anti-estrogenic effects. researchgate.net Their structural similarity to estradiol (B170435) allows them to interact with both ERα and ERβ. researchgate.net

The metabolites of SDG, particularly enterolactone, are known to bind to estrogen receptors. researchgate.net This binding can lead to a modulation of estrogen-mediated signaling pathways. In some contexts, these lignans (B1203133) can act as estrogen antagonists, competing with endogenous estrogens for receptor binding and thereby inhibiting estrogen-driven cell proliferation. researchgate.net This is particularly relevant in hormone-dependent cancers like breast cancer.

Research has shown that treatment of breast cancer cells with lignan-enriched flaxseed, containing SDG, can modify estrogen signaling and lead to the downregulation of both ERα and ERβ expression. researchgate.net Furthermore, the anti-estrogenic activities of enterodiol and enterolactone are associated with the type II estrogen receptor, which may contribute to their protective effects against the growth of breast and prostate cancer cells. researchgate.net Interestingly, some studies suggest that enterolactone may bind preferentially to ERα over ERβ. researchgate.net Clinical studies have indicated that SDG treatment can significantly increase the expression of both ERα and ERβ in ovariectomized rats, suggesting a regulatory role in estrogen receptor expression which may be beneficial in conditions like postmenopausal osteoporosis. nih.gov

Inhibition of Carcinogenesis-Related Enzymes

This compound and its metabolites have been shown to inhibit enzymes that are critically involved in the process of carcinogenesis. nih.gov One of the most significant of these is aromatase, a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.gov By inhibiting aromatase, these compounds can reduce the levels of circulating estrogens, which is a key strategy in the prevention and treatment of hormone-dependent breast cancers. nih.govmdpi.com

The lignan secoisolariciresinol, the aglycone of SDG, has been reported as an active aromatase inhibitor. nih.gov This inhibitory action is considered a crucial part of the anti-cancer effects of dietary lignans. nih.gov In addition to aromatase, other enzymes involved in steroid hormone metabolism and carcinogenesis may also be targeted. While specific inhibitory effects of SDG on enzymes like 17β-hydroxysteroid dehydrogenase and 5α-reductase are less extensively documented in the readily available literature, the general anti-cancer activity of SDG is suggested to be linked to the inhibition of various enzymes involved in carcinogenesis. nih.govmedchemexpress.com Furthermore, SDG has been found to be a potent inhibitor of angiotensin-converting enzyme (ACE), which, while primarily associated with blood pressure regulation, also has implications in cancer biology. nih.gov

Influence on Cell Cycle Progression and Apoptosis Induction

This compound has demonstrated a significant ability to influence cell cycle progression and induce apoptosis, or programmed cell death, in cancer cells. nih.govcaymanchem.com In human colon cancer cells (SW480), SDG has been shown to inhibit cell proliferation and induce apoptosis. nih.gov This was confirmed through various staining methods that revealed an increase in apoptotic cells in both monolayer and spheroid cultures treated with SDG. nih.gov The mechanism of apoptosis induction by SDG in these cells is mediated by caspase-3. nih.gov

Furthermore, in colorectal cancer cells (HCT116), SDG was found to inhibit cell viability and induce pyroptosis, another form of programmed cell death, characterized by cell swelling and the formation of large bubbles. nih.gov This process was associated with the cleavage of gasdermin D (GSDMD) by caspase-1. nih.gov

In the context of breast cancer, while SDG treatment reduced tumor growth, its primary effect was a reduction in tumor cell proliferation rather than a significant increase in apoptosis. researchgate.netnih.gov However, other studies have shown that SDG can induce apoptosis in acute lymphoblastic leukemia cells through the generation of reactive oxygen species (ROS), leading to a breakdown of the mitochondrial membrane potential and DNA damage. nih.gov In myocardial cells subjected to oxidative stress, SDG was able to protect against apoptosis. spandidos-publications.com

The influence of SDG on the cell cycle is also notable. It has been observed to inhibit colon cancer cell growth by inducing an S-phase cell cycle arrest. selleckchem.com

Modulation of Cell Signaling Pathways (e.g., EGFR, IGF-1R, MAPK, Bcl2, cyclin D1)

This compound exerts its biological effects by modulating a variety of intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. In breast cancer models, SDG has been shown to modulate signaling pathways mediated by the estrogen receptor (ER) and growth factor receptors. researchgate.netnih.gov

Specifically, SDG treatment has been associated with a reduction in the mRNA expression of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR). researchgate.net The modulation of these receptor pathways can, in turn, affect downstream signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway is one such downstream target. SDG has been observed to lower the levels of phosphorylated MAPK (pMAPK) protein, indicating an inhibition of this pathway. researchgate.net The MAPK pathway is known to be involved in cell proliferation, and its inhibition by SDG contributes to its anti-cancer effects.

Furthermore, SDG influences the expression of key proteins involved in the regulation of apoptosis. It has been shown to reduce the mRNA expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. researchgate.netnih.gov By downregulating Bcl-2, SDG can shift the cellular balance towards apoptosis.

In diabetic colon cancer models, a this compound-rich extract was found to reduce the overexpression of cyclin D1-dependent kinase 4 (CDK4) mRNA levels. nih.gov Cyclin D1 and its associated kinases are critical for the progression of the cell cycle, and their inhibition can lead to cell cycle arrest.

The table below summarizes the effects of this compound (SDG) on various cell signaling pathways and associated molecules.

Signaling Pathway/MoleculeEffect of SDG TreatmentCell/Tumor ModelReference
Estrogen Receptor α (ERα) Lowered mRNA expressionMCF-7 Human Breast Tumors researchgate.net
Estrogen Receptor β (ERβ) Lowered mRNA expressionMCF-7 Human Breast Tumors researchgate.net
Epidermal Growth Factor Receptor (EGFR) Lowered mRNA expressionMCF-7 Human Breast Tumors researchgate.net
Insulin-like Growth Factor-1 Receptor (IGF-1R) Reduction in mRNA expressionMCF-7 Human Breast Tumors researchgate.netnih.gov
Phosphorylated Mitogen-Activated Protein Kinase (pMAPK) Lowered protein levelsMCF-7 Human Breast Tumors researchgate.net
B-cell lymphoma 2 (Bcl2) Reduction in mRNA expressionMCF-7 Human Breast Tumors researchgate.netnih.gov
Cyclin-dependent kinase 4 (CDK4) Reduced mRNA expressionDiabetic Colon Cancer in Rats nih.gov

Anti-angiogenic Potential

The effect of this compound (SDG) on angiogenesis, the formation of new blood vessels, appears to be context-dependent, with studies reporting both pro- and anti-angiogenic effects. doi.orgnih.gov Angiogenesis is a critical process in tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. scbt.com

Several studies have highlighted the anti-angiogenic potential of SDG as part of its anti-cancer activity. nih.gov This is supported by findings that link its beneficial effects in cancer models to decreased angiogenesis. springermedizin.de The mechanism for this anti-angiogenic activity may involve the inhibition of key pro-angiogenic factors.

Conversely, other research has demonstrated that SDG can possess potent angiogenic properties, particularly in the context of cardiovascular health. doi.org In a study using human coronary arteriolar endothelial cells, SDG treatment led to a significant increase in tubular morphogenesis, a key step in angiogenesis. doi.org This was accompanied by an increased expression of vascular endothelial growth factor (VEGF), a critical driver of angiogenesis, as well as other pro-angiogenic molecules. doi.orgscbt.com

In a study on human umbilical vein endothelial cells (HUVECs), SDG was found to inhibit the network formation activity of these cells, suggesting an anti-angiogenic effect in this specific model. nih.gov This indicates that the influence of SDG on angiogenesis may vary depending on the cell type and the physiological or pathological conditions.

Regulation of Zinc Transporter Expression in Breast Cancer

The regulation of zinc homeostasis is emerging as a significant factor in cancer biology, and this compound (SDG) has been implicated in this process. Zinc concentrations are reportedly higher in breast cancer cells compared to normal breast cells, suggesting that altered zinc transport plays a role in the disease. nih.gov

It has been proposed that SDG may exert some of its protective effects against breast cancer through the regulation of the expression levels of zinc transporters. nih.gov While the specific zinc transporters that are modulated by SDG and the precise mechanisms of this regulation are still under investigation, this represents a novel area of research into the anti-cancer properties of this lignan.

Targeting Specific Kinases (e.g., MLK4 kinase domain)

Recent research has begun to identify specific molecular targets of this compound (SDG), including certain protein kinases. Kinases are a large family of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.

One such target is the Mixed Lineage Kinase 4 (MLK4). In a study investigating the anti-proliferative activity of SDG on various cancer cell lines, molecular docking simulations were performed to explore its interaction with the MLK4 kinase domain. trdizin.gov.tr The crystal structure of the MLK4 kinase domain is considered a biomarker for colon cancer. trdizin.gov.tr The results of the in silico analysis showed a favorable binding energy for the interaction between SDG and the MLK4 kinase domain, suggesting that SDG may directly target this kinase. trdizin.gov.tr This interaction could potentially inhibit the activity of MLK4, which is involved in signaling pathways that promote cancer cell survival and chemoresistance. nih.gov

The table below provides a summary of the in silico analysis of SDG's interaction with the MLK4 kinase domain.

Target KinaseCancer Type AssociationIn Silico AnalysisFindingReference
MLK4 kinase domain Colon Cancer BiomarkerMolecular DockingFavorable binding energy of -6.1 kcal/mol trdizin.gov.tr

Cardiovascular Health Modulating Effects

This compound, a lignan predominantly found in flaxseed, has demonstrated considerable cardiovascular protective effects. nih.gov Its actions are multifaceted, involving the regulation of lipid profiles, mitigation of atherosclerosis, and combating oxidative stress.

Regulation of Lipid Metabolism and Atherosclerosis Mitigation

Research has consistently shown that SDG can positively influence lipid metabolism and hinder the development of atherosclerosis. nih.govfao.org In animal models, the administration of SDG has been linked to a significant reduction in the development of hypercholesterolemic atherosclerosis by as much as 73%. nih.gov This anti-atherosclerotic effect is associated with favorable changes in blood lipid profiles, including a decrease in serum total cholesterol and low-density lipoprotein-cholesterol (LDL-C), alongside an increase in high-density lipoprotein-cholesterol (HDL-C) levels. nih.govahajournals.org

Studies in rabbits with hypercholesterolemia have further substantiated these findings, showing that SDG not only suppresses the development of atherosclerosis but may also contribute to its regression. ahajournals.orgnih.gov The prevention of atherosclerotic progression by SDG is linked to a reduction in aortic oxidative stress. nih.gov Furthermore, SDG has been observed to ameliorate atherosclerotic lesions and reduce total bile acids in ApoE-/- mice fed a high-fat diet. fao.org This effect is partly attributed to the modulation of gut microbiota and the reduction of systemic and vascular inflammation. fao.org The cardiovascular protective effects of SDG are also linked to its ability to reduce atherogenic indices. frontiersin.orgnih.gov

Table 1: Effects of this compound on Lipid Metabolism and Atherosclerosis

Model Key Findings Reference
Rabbit Model Suppressed hypercholesterolemic atherosclerosis by 73%. nih.gov
Rabbit Model Reduced serum total cholesterol, LDL-C, and increased HDL-C. ahajournals.org
Rabbit Model Prevented the progression and tended to regress atherosclerosis by reducing aortic oxidative stress. nih.gov
ApoE-/- Mice Ameliorated atherosclerotic lesions and reduced total bile acids. fao.org
General Reported to lower total cholesterol, LDL-C, and triglyceride levels. nih.gov

Impact on Oxidative Stress in Cardiovascular Contexts

A key mechanism underlying the cardiovascular benefits of SDG is its potent antioxidant activity. nih.govahajournals.org Oxidative stress is a well-established factor in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension-related cardiac damage. nih.govnih.govmdpi.comfrontiersin.org SDG mitigates the development of hypercholesterolemic atherosclerosis by reducing oxidative stress, as evidenced by decreased lipid peroxidation products. ahajournals.org

In models of cardiac iron overload, which can lead to heart failure, SDG pre-treatment has been shown to abrogate iron-induced increases in oxidative stress, inflammation, and apoptosis in cardiomyocytes. nih.govlakeheadu.ca It also prevents the decrease in superoxide dismutase activity caused by iron treatment. nih.gov Similarly, in monocrotaline-induced right heart dysfunction, a model for pulmonary arterial hypertension, SDG pre-treatment decreased right ventricle hypertrophy, reactive oxygen species (ROS) levels, and lipid peroxidation. nih.gov These findings highlight the cytoprotective role of SDG in conditions of redox-inflammatory damage in the heart. nih.gov

Induction of Neovascularization-Mediated Cardioprotection

SDG has been identified as an angiogenic agent, capable of inducing neovascularization which offers cardioprotection against myocardial ischemia-reperfusion injury, particularly in the context of hypercholesterolemia. nih.gov In a hypercholesterolemic myocardial infarction model, SDG treatment led to a significant reduction in infarct size. nih.gov

The mechanism for this cardioprotection involves the upregulation of key pro-angiogenic and antioxidant pathways. Specifically, SDG treatment increased the phosphorylation of endothelial nitric oxide synthase (p-eNOS), vascular endothelial growth factor (VEGF), and heme oxygenase-1 (HO-1). nih.gov This enhanced expression contributes to increased capillary and arteriolar density, improved left ventricular functions (including ejection fraction and fractional shortening), and ultimately, reduced ventricular remodeling in the infarcted myocardium. nih.gov

Antidiabetic Activities

The potential of SDG in the management of diabetes has been explored through its effects on glucose homeostasis and its ability to counteract oxidative stress, a key player in the development and progression of diabetes. nih.govbohrium.comceon.rs

Influence on Glucose Metabolism and Insulin (B600854) Secretion

SDG and its metabolites have been shown to affect plasma glucose homeostasis. nih.gov Studies suggest that SDG can improve glycemic control and insulin sensitivity. nih.gov In diet-induced obese mice, SDG improved pancreatic β-cell function. nih.gov Furthermore, in vitro studies have demonstrated that SDG significantly increases glucose uptake in L6 skeletal muscle cells in a concentration-dependent manner, suggesting it may act similarly to metformin (B114582) by enhancing glucose utilization. bbrc.in This increased uptake could be linked to the activation of the insulin signaling cascade and the stimulation of GLUT4. bbrc.in

The antidiabetic effects of SDG are also attributed to its ability to suppress the expression of the phosphoenolpyruvate (B93156) carboxykinase (PEPCK) gene, which is a rate-limiting enzyme in hepatic gluconeogenesis. bohrium.comceon.rsceon.rs By inhibiting this enzyme, SDG can help lower blood glucose levels. ceon.rs A lignan complex containing SDG has been shown to reduce plasma glucose and glycated hemoglobin (HbA1c) in patients with type 2 diabetes. ceon.rs

Table 2: Antidiabetic Activities of this compound

Model/Study Type Key Findings Reference
Streptozotocin-induced diabetic rats Reduced incidence of diabetes by 75%. nih.govbohrium.com
Bio-Breed diabetic rats Reduced incidence of diabetes by 72%. nih.govnih.gov
Zucker diabetic fatty rats (Type 2) Delayed the development of diabetes. nih.govbohrium.comceon.rs
Diet-induced obese mice Improved pancreatic β-cell function. nih.gov
In vitro (L6 muscle cells) Significantly increased glucose uptake. bbrc.in
Human (Type 2 Diabetes) Lignan complex with SDG reduced plasma glucose and HbA1c. ceon.rs

Reduction of Oxidative Stress in Diabetic Models

The antidiabetic activity of SDG is strongly linked to its antioxidant properties. nih.govbohrium.com The development of both type 1 and type 2 diabetes is mediated by reactive oxygen species (ROS) and associated oxidative stress. bohrium.comceon.rsbohrium.comnih.gov

In streptozotocin-induced diabetic models, the development of diabetes is associated with an increase in serum and pancreatic malondialdehyde (MDA), a marker of lipid peroxidation, and a decrease in the pancreatic antioxidant reserve. bohrium.com Treatment with SDG prevented the development of diabetes, and this prevention was associated with a significant decrease in serum and pancreatic MDA levels. nih.govbohrium.com Similarly, in Bio-Breeding diabetic rats, a model for type 1 diabetes, SDG treatment reduced the incidence of diabetes, an effect correlated with decreased serum and pancreatic MDA. nih.gov These findings suggest that by reducing oxidative stress, SDG protects pancreatic β-cells from damage and preserves their function. nih.govbohrium.comnih.gov

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., alpha-amylase, alpha-glucosidase)

This compound (SDG) has been identified as an inhibitor of key carbohydrate-hydrolyzing enzymes, which may contribute to its observed effects in metabolic studies. The primary mechanism involves slowing the digestion of dietary carbohydrates, which can lead to a reduction in post-prandial glucose levels.

Research has provided the first evidence that lignans derived from flaxseed, including SDG and its metabolites, are potent inhibitors of pancreatic α-amylase. nih.gov In vitro studies have confirmed that SDG exhibits a concentration-dependent inhibitory activity against α-amylase, which reduces the hydrolysis of starch. researchgate.net This action is a proposed mechanism for how flaxseed lignans may help delay the development of type 2 diabetes mellitus. nih.govresearchgate.net

Furthermore, SDG has demonstrated significant inhibitory effects on α-glucosidase. bbrc.inbbrc.in This enzyme is located in the brush border of the small intestine and is responsible for breaking down disaccharides into absorbable monosaccharides. By inhibiting α-glucosidase, SDG can delay carbohydrate digestion, thereby decreasing the rate of glucose absorption. bbrc.inbbrc.in One study found that at a concentration of 2000 µg/mL, SDG inhibited α-glucosidase activity by 79.67 ± 0.40%. bbrc.inbbrc.in This inhibitory action on both α-amylase and α-glucosidase highlights a potential mechanism for managing hyperglycemia. bbrc.inbbrc.inresearchgate.net

Table 1: In Vitro Inhibition of Carbohydrate-Hydrolyzing Enzymes by this compound (SDG)

Enzyme Compound Concentration Inhibition Rate Source
α-Glucosidase SDG 2000 µg/mL 79.67 ± 0.40 % bbrc.in, bbrc.in
α-Amylase SDG Not Specified Concentration-dependent researchgate.net

Other Investigated Biological Activities

Effects on Stress Response

This compound has been investigated for its capacity to modulate the body's response to both physiological (oxidative) and psychological stress. Its beneficial effects are largely attributed to its potent antioxidant and anti-inflammatory properties. researchgate.net

Studies on mental stress have shown that SDG administration can inhibit stress-induced behavioral changes. nih.gov In animal models, high doses of SDG were able to reverse the increase in serum corticosterone (B1669441) and adrenocorticotropic hormone (ACTH) levels brought on by chronic stress. nih.gov Furthermore, dietary supplementation with SDG has been found to alleviate depressive-like behaviors in mice exposed to chronic stress, an effect linked to its ability to suppress neuroinflammatory responses. nih.gov A study involving postmenopausal women found that consumption of flaxseed cultivars with high lignan content was associated with cardiovascular benefits during periods of mental stress, including a reduction in plasma cortisol levels. nih.gov

The primary mechanism underpinning SDG's effect on physiological stress is its ability to combat oxidative stress. nih.gov It acts as a free radical scavenger and has been shown to protect against DNA damage. mdpi.com In studies on diabetic rats, SDG was effective in retarding the development of complications by reducing oxidative stress. nih.gov This was evidenced by a decrease in serum malondialdehyde (MDA), a marker of lipid peroxidation, and the restoration of crucial antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). nih.gov By preventing peroxidation damage, SDG helps maintain tissue function and improves cellular health under conditions of oxidative stress. nih.gov

Table 2: Effects of this compound (SDG) on Stress Biomarkers

Stress Type Model Biomarker Effect of SDG Source
Mental/Chronic Stress Animal (Mice) Corticosterone Decrease nih.gov
Mental/Chronic Stress Animal (Mice) Adrenocorticotropic Hormone (ACTH) Decrease nih.gov
Mental Stress Human Plasma Cortisol Decrease nih.gov
Oxidative Stress Animal (Diabetic Rats) Malondialdehyde (MDA) Decrease nih.gov
Oxidative Stress Animal (Diabetic Rats) Catalase (CAT) Restoration/Increase nih.gov
Oxidative Stress Animal (Diabetic Rats) Superoxide Dismutase (SOD) Restoration/Increase nih.gov

Analytical Methodologies for Secoisolariciresinol Diglucoside Research

Extraction and Isolation Techniques

The initial and critical step in studying SDG is its extraction from the plant matrix, where it primarily exists as part of a complex polymer. This is followed by purification to isolate SDG from other co-extracted compounds.

Solvent Extraction Methods (e.g., dioxane/ethanol (B145695), aqueous methanol (B129727)/ethanol)

The extraction of the lignan (B3055560) polymer containing SDG often employs mixtures of organic solvents with water. Common solvent systems include dioxane/ethanol and aqueous solutions of methanol or ethanol. nih.govresearchgate.netmdpi.com The use of aqueous alcohols, typically in concentrations of 70-100%, is advantageous as the water component facilitates the penetration of the solvent into the plant matrix. mdpi.com The choice between methanol and ethanol often depends on laboratory practice, with both being effective for extracting lignan glycosides. mdpi.com For instance, a mixture of 1,4-dioxane (B91453) and ethanol has been successfully used for the extraction of defatted flaxseed flour. nih.gov Similarly, aqueous methanol, often at a concentration of 70%, is utilized to extract SDG oligomers from defatted flaxseed powder. nih.gov

Hydrolytic Procedures (e.g., Alkaline, Acid, Enzymatic Hydrolysis)

Following solvent extraction, hydrolysis is a key step to release SDG from its oligomeric complex. nih.govacs.orgnih.gov This is necessary because in flaxseed, SDG is esterified with 3-hydroxy-3-methylglutaric acid and other phenolic compounds. mdpi.com

Alkaline Hydrolysis: This is a widely used method to break the ester linkages and liberate SDG. mdpi.comacs.orgnih.gov The process often involves treating the extract with a base, such as sodium hydroxide. acs.orgnih.gov Studies have shown that the alkaline hydrolysis of SDG oligomers follows first-order reaction kinetics under mild conditions, and the concentration of the base significantly influences the reaction's activation energy. acs.orgnih.gov Direct alkaline hydrolysis of defatted flaxseed flour has been reported to yield higher amounts of SDG compared to hydrolysis performed after an initial solvent extraction. mdpi.com

Acid Hydrolysis: Acidic conditions can also be used for hydrolysis, but this method can lead to the formation of artifacts and potential loss of the target lignans (B1203133). acs.org The main products of acid hydrolysis of SDG include secoisolariciresinol (B192356) monoglucoside (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol. acs.orgnih.gov The extent of hydrolysis and the primary products depend on the acid concentration, temperature, and duration of the reaction. acs.orgnih.gov

Enzymatic Hydrolysis: This method offers a more specific approach to hydrolysis. For instance, β-glucosidase can be employed to cleave the glycosidic bonds of SDG, releasing the aglycone, secoisolariciresinol (SECO). tandfonline.comresearchgate.net This enzymatic step is often used for confirmatory analysis. tandfonline.com Other enzymes, such as laccase, have also been investigated for their ability to liberate SDG oligomers. cellulosechemtechnol.ro However, for a complete analysis, a two-step hydrolysis involving an initial alkaline treatment followed by enzymatic hydrolysis with β-glucosidase is sometimes applied. researchgate.net

Chromatographic Purification Methods (e.g., Solid-Phase Extraction, Countercurrent Chromatography)

After extraction and hydrolysis, various chromatographic techniques are employed to purify and enrich the SDG fraction.

Solid-Phase Extraction (SPE): This is a common and effective method for purifying the SDG-containing fraction. nih.govresearchgate.netactahort.org C18 cartridges are frequently used to separate lignans from other components in the extract. nih.gov

Countercurrent Chromatography (CCC): High-speed counter-current chromatography (HSCCC) has been successfully applied for the isolation and purification of SDG from flaxseed. mdpi.comnih.gov One study utilized a solvent system of tert-butylmethyl ether-n-butanol-acetonitrile-water (1:3:1:5) to achieve this separation. nih.gov

Other Column Chromatography: Techniques like Sephadex LH-20 column chromatography have also been developed for the large-scale purification of SDG. oup.com This method avoids the use of toxic organic solvents often associated with silica (B1680970) gel chromatography. oup.com Flash chromatography using a C18 column is another efficient method for fractionating the extract. google.com

Quantitative and Qualitative Analysis

Once a purified extract is obtained, sophisticated analytical methods are required for the precise quantification and structural confirmation of SDG.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most frequently used analytical technique for the analysis of lignans, including SDG. icm.edu.pl It is particularly well-suited for analyzing lignans in complex biological matrices. researchgate.net Reversed-phase columns are typically used for the separation of these medium polarity compounds. icm.edu.pl

For the quantitative determination of SDG, HPLC coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector is a widely established method. nih.govresearchgate.neticm.edu.pl The detection is often performed at a wavelength of 280 nm. tandfonline.com A pure SDG standard, isolated from flaxseed and characterized by other analytical techniques, is typically used to create a calibration curve for accurate quantification. nih.govresearchgate.net The mobile phase often consists of a mixture of an acidic aqueous solution (e.g., 1% acetic acid or a phosphate (B84403) buffer) and an organic solvent like acetonitrile. tandfonline.com

Table 1: HPLC-UV/PDA Conditions for SDG Analysis

ParameterCondition 1Condition 2
Column Luna C8 (250 x 4.6 mm, 5 µm) tandfonline.comBDS HYPERSIL C18 (250 x 4.6 mm) researchgate.neticm.edu.pl
Mobile Phase 1% aqueous acetic acid/acetonitrile (85:15 v/v) tandfonline.comAcetonitrile and water with 0.1% formic acid researchgate.neticm.edu.pl
Flow Rate 1 mL min⁻¹ tandfonline.comNot specified
Detection Wavelength 280 nm tandfonline.comNot specified
Temperature 20°C tandfonline.comNot specified

This table presents examples of HPLC conditions and is not an exhaustive list.

The development of HPLC methods with mass spectrometry (MS) detectors, often including a PDA detector, has further enhanced the selectivity and sensitivity of lignan analysis. icm.edu.pl This combination allows for both quantification and confident structural identification.

HPLC-Mass Spectrometry (HPLC-ESI-MS/MS) for Identification and Quantification of SDG and Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source, is a powerful and widely used technique for the analysis of SDG and its metabolites. researchgate.neticm.edu.pl This method offers high sensitivity and selectivity, making it ideal for detecting and quantifying these compounds in various biological matrices. researchgate.net

The process begins with the separation of compounds in a sample using HPLC. The separated compounds are then introduced into the mass spectrometer, where they are ionized, typically using ESI. This soft ionization technique is well-suited for macromolecules as it minimizes fragmentation. icm.edu.pl The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of SDG and its metabolites like enterodiol (B191174) and enterolactone (B190478). icm.edu.plnih.gov The use of tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information by fragmenting the parent ions and analyzing the resulting daughter ions. acs.org

A validated LC-MS/MS method has been successfully used to quantify SDG and its metabolites in rat plasma. acs.org In such studies, specific ion masses and ionization conditions are established for the accurate identification of each lignan metabolite (Table 1). acs.org For instance, researchers have used a Waters spectrometer with a BDS HYPERSIL C-18 column and a Micromass ZQ 2000 mass detector with electrospray ionization to determine the SDG content in various flaxseed cultivars. researchgate.neticm.edu.pl

Table 1: Ion Masses and Ionization Conditions for Flaxseed Lignan Metabolite Identification by LC-MS/MS

CompoundParent Ion (m/z)Daughter Ion 1 (m/z)Daughter Ion 2 (m/z)
Secoisolariciresinol (SECO)361.2167.1137.0
Enterodiol (ED)301.2283.2133.0
Enterolactone (EL)297.1253.2149.1
Data sourced from a study on the oral pharmacokinetics of SDG in rats. acs.org

This methodology allows for the determination of the pharmacokinetic profiles of SDG metabolites, providing insights into their absorption, distribution, metabolism, and excretion. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS), including Isotope-Dilution GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of lignans, including the metabolites of SDG. nih.govnih.gov This method is particularly suitable for volatile and semi-volatile organic compounds. thermofisher.com Prior to analysis, non-volatile lignans often require derivatization to increase their volatility. nih.gov

In GC-MS, the sample is vaporized and separated into its components in a capillary column. The separated compounds then enter the mass spectrometer for detection and identification. thermofisher.com Selected Ion Monitoring (SIM) is a targeted approach used in GC-MS for quantitative analysis of specific compounds, such as enterodiol and enterolactone, in biological samples like serum and colon tissue. nih.gov

A modified GC/MS assay was developed to measure lignan metabolites in serum and colon samples of rats fed flaxseed meal. nih.gov This method involved extraction and derivatization of the samples followed by quantitative analysis using selected ion monitoring. nih.gov

Isotope-Dilution GC-MS is a highly accurate quantification technique that utilizes isotopically labeled internal standards. nih.govnih.gov This method minimizes errors arising from sample preparation and instrumental variability. By adding a known amount of an isotopically labeled analog of the analyte to the sample, the ratio of the native analyte to the labeled standard can be precisely measured, leading to highly reliable quantitative data. nih.gov This technique has been successfully applied to determine the concentration of various environmental estrogens in food crops. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (e.g., LC-NMR-MS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including SDG and its isomers. nih.govresearchgate.net NMR provides detailed information about the chemical structure and stereochemistry of compounds. researchgate.netdb-thueringen.de Both 1H and 13C NMR have been used to completely assign the spectra of SDG. researchgate.net

The coupling of Liquid Chromatography with NMR and Mass Spectrometry (LC-NMR-MS) creates a powerful hyphenated technique for the separation and characterization of compounds in complex mixtures. nih.govmdpi.commdpi.com This online method allows for the direct structural analysis of compounds as they elute from the HPLC column. researchgate.net LC-NMR-MS has been successfully employed to reveal the structure of SDG diastereomers isolated from flaxseed. nih.govresearchgate.net While highly effective, direct LC-NMR hyphenation can be limited by factors such as cost, the need for deuterated solvents, and lower detection sensitivity compared to MS. mdpi.comresearchgate.net

In Vitro and In Silico Research Methodologies

To investigate the biological activities and mechanisms of action of secoisolariciresinol diglucoside, researchers utilize a combination of in vitro cell-based assays and in silico computational methods.

Cell-Based Assays for Biological Activity (e.g., Cell Viability by MTT)

Cell-based assays are fundamental for assessing the biological effects of SDG on various cell types. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation. spandidos-publications.comspringermedizin.denih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

In studies investigating the effects of SDG and its metabolite enterolactone (ENL), the MTT assay has been used to determine their impact on the viability of different cell lines, including cancer cells and normal cells. springermedizin.denih.govnih.gov For example, the cytotoxicity of SDG has been tested against hepatocellular carcinoma (HepG2), colorectal cancer (DLD-1), lung carcinoma (A549), and prostate cancer (PC3) cell lines. dergipark.org.tr In one study, SDG exhibited significant cytotoxicity against DLD-1 cells with an IC50 value of 37.45 µM but was inactive against other tested cancer cell lines. dergipark.org.tr Another study showed that treatment with SDG's metabolite, secoisolariciresinol (SECO), in the presence of doxorubicin (B1662922) significantly increased cytotoxicity in NCI/ADR-RES cancer cells. nih.gov

Table 2: Effect of Secoisolariciresinol (SECO) on NCI/ADR-RES Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Negative Control-100
Doxorubicin (DOX)1~80
SECO + DOX50~60
Data adapted from a study on doxorubicin-resistant cancer cells. nih.gov

Molecular Docking and Computational Chemistry (e.g., DFT Analysis)

In silico methods such as molecular docking and computational chemistry provide valuable insights into the potential interactions between SDG and biological targets at a molecular level. spandidos-publications.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. spandidos-publications.comnih.gov This method helps to identify potential binding sites and estimate the binding affinity between the ligand and the receptor. For instance, molecular docking studies have suggested that SDG can bind to the protein kinase domain of JAK2 with a binding energy of -8.258 kcal/mol. spandidos-publications.com Similarly, docking simulations have indicated that enterolactone, a metabolite of SDG, shares a similar binding site with the G protein-coupled estrogen receptor 1 (GPER). nih.gov In another study, molecular docking confirmed a high affinity of SDG for Akt1 and PI3Kγ. nih.gov

Density Functional Theory (DFT) analysis is a quantum mechanical modeling method used to investigate the electronic structure of molecules. dergipark.org.tr DFT analysis has been performed on SDG to understand its chemical reactivity and properties. dergipark.org.tr

Table 3: Molecular Docking Results for SDG and its Metabolites

LigandReceptorBinding Energy (kcal/mol)
This compound (SDG)JAK2 protein kinase domain-8.258
This compound (SDG)MLK4 kinase domain-6.1
Data sourced from molecular docking studies. spandidos-publications.comdergipark.org.tr

Gene Expression Profiling (e.g., qRT-PCR)

Gene expression profiling techniques are used to determine how SDG affects the expression of specific genes involved in various cellular processes. Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive and specific method for quantifying mRNA levels of target genes. nih.govnih.govplos.org

Studies have used qRT-PCR to investigate the effects of SDG on the expression of genes related to inflammation, apoptosis, and antioxidant defense. nih.govnih.govplos.org For example, research has shown that SDG treatment can modify the gene and protein levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H dehydrogenase, quinone 1 (NQO1), and glutathione (B108866) S-transferase mu 1 (GSTM1) in murine lung cells. nih.gov In another study, SDG was found to suppress the expression of the phosphoenolpyruvate (B93156) carboxykinase (PEPCK) gene, a key enzyme in gluconeogenesis. thieme-connect.com Furthermore, qRT-PCR has been used to demonstrate that SDG intervention upregulates the mRNA expression of PSD-95 and BDNF in the hippocampus of mice. nih.gov

The process typically involves isolating total RNA from cells or tissues, reverse transcribing it into complementary DNA (cDNA), and then performing PCR with gene-specific primers. nih.govplos.org The relative gene expression levels are often calculated using the 2−ΔΔCt method, with a housekeeping gene used for normalization. nih.gov

Microbial Culture and Biotransformation Efficiency Assessment

The conversion of this compound (SDG) into its biologically active metabolites, the enterolignans enterodiol (ED) and enterolactone (EL), is exclusively mediated by the intestinal microbiota. Research into this biotransformation process relies on the successful cultivation of specific anaerobic bacteria and the precise assessment of their metabolic efficiency.

Microbial Culture Techniques

The study of SDG biotransformation necessitates the use of strict anaerobic culture techniques to mimic the conditions of the human gut. oup.comoup.com Researchers typically perform isolations and incubations at 37°C in specialized anaerobic chambers or by using established methods for handling oxygen-sensitive microbes. oup.com

Bacterial strains capable of metabolizing SDG are often isolated from human fecal samples. oup.comnih.gov These samples are processed under anaerobic conditions, diluted, and plated onto various media to cultivate and isolate individual bacterial colonies. oup.com The purity of the resulting isolates is confirmed through morphological inspection of colonies on agar (B569324) plates and microscopic examination of cell morphology after Gram staining. oup.com

In addition to isolating new strains, studies frequently involve screening known species from bacterial culture collections. oup.com A variety of bacterial species, primarily from the phyla Firmicutes and Bacteroidetes, have been identified as key players in the multi-step conversion of SDG. oup.comresearchgate.net

The biotransformation pathway from SDG to enterolignans involves four main catalytic reactions: deglycosylation, demethylation, dehydroxylation, and dehydrogenation. oup.comresearchgate.net Specific bacterial species have been identified for each step. For instance, a consortium of Clostridium saccharogumia (O-deglycosylation), Blautia producta (O-demethylation), Eggerthella lenta (dehydroxylation), and Lactonifactor longoviformis (dehydrogenation) has been shown to effectively convert SDG to ED and EL in vitro. oup.com

The culture media used for these bacteria are often complex, such as Brain Heart Infusion Broth, sometimes supplemented with yeast extract and hemin (B1673052) to support the growth of fastidious anaerobes. oup.com

Biotransformation Efficiency Assessment

Evaluating the efficiency of SDG biotransformation involves monitoring the depletion of the substrate (SDG) and the formation of its successive metabolites over time. The primary analytical methods for this quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). acs.orgtandfonline.commdpi.com These techniques allow for the separation, identification, and quantification of SDG and its metabolites like secoisolariciresinol (SECO), ED, and EL in culture supernatants or other biological samples. oup.comacs.org

For example, in one study, samples from bacterial cultures were collected at various time points, and the supernatants were analyzed by HPLC to track the conversion of SDG to SECO. oup.com The efficiency of this deglycosylation step can vary between bacterial species. Studies have shown that some strains can achieve complete deglycosylation of SDG within 20 hours. nih.gov The strain Clostridium sp. SDG-Mt85-3Db was noted for having the highest initial rate of SDG deglycosylation. nih.gov In another study, a strain of Bacteroides uniformis demonstrated a transformation efficiency of SDG to SECO greater than 80%. nih.gov

The table below summarizes the bacterial species involved in the different stages of SDG biotransformation as identified in various research studies.

Table 1: Bacterial Species Involved in this compound (SDG) Biotransformation

This table outlines the key bacterial species and their specific catalytic roles in the multi-step conversion of SDG to enterolignans.

Biotransformation StepCatalytic ReactionInvolved Bacterial SpeciesCitations
Step 1 O-Deglycosylation (SDG → SECO)Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Bacteroides uniformis, Clostridium cocleatum, Clostridium saccharogumia, Clostridium sp. SDG-Mt85-3Db, Klebsiella sp. oup.comoup.comnih.govresearchgate.netnih.gov
Step 2 O-Demethylation (SECO → Intermediate)Blautia producta (formerly Peptostreptococcus productus), Eubacterium limosum oup.comoup.comhealthprevent.netlignans.com
Step 3 Dehydroxylation (Intermediate → Enterodiol)Eggerthella lenta, Eubacterium callendari, Clostridium scindens oup.comoup.comresearchgate.net
Step 4 Dehydrogenation (Enterodiol → Enterolactone)Lactonifactor longoviformis, Strain ED-Mt61/PYG-s6 oup.comresearchgate.net

Research findings on the efficiency of these biotransformations are critical for understanding the factors that influence enterolignan production in humans. The table below presents specific findings on the conversion rates achieved by different microbial cultures.

Table 2: Research Findings on SDG Biotransformation Efficiency

This table details the transformation efficiency of specific bacterial strains or consortia in converting SDG and its metabolites, as determined by analytical methodologies.

Bacterial Strain(s)Transformation MonitoredKey FindingCitation
Five of six tested strains (including Bacteroides distasonis, B. fragilis, B. ovatus, Clostridium cocleatum, and Clostridium sp. SDG-Mt85-3Db)SDG → SECOSDG was completely deglycosylated within 20 hours. nih.gov
Clostridium sp. SDG-Mt85-3DbSDG → SECOExhibited the highest initial rate of SDG deglycosylation among the tested strains. nih.gov
Bacteroides uniformisSDG → SECOAchieved a transformation efficiency of more than 80%. nih.gov
Lactiplantibacillus plantarumSDG → SECOUnder optimized conditions, the conversion rate of SDG was 58.30 ± 3.78%. researchgate.net
Consortium: C. saccharogumia, B. producta, E. lenta, L. longoviformisSDG → ED and ELThe consortium was capable of forming both enterodiol and enterolactone from SDG in vitro. oup.com

Clinical and Translational Research Endeavors

Human Intervention Studies

Human studies have explored the effects of SDG through both controlled trials and observational analyses, providing insights into its role in disease risk modulation and its impact on key biomarkers.

A significant area of investigation has been the potential of SDG to mitigate breast cancer risk. A multi-institutional, placebo-controlled Phase IIB randomized trial investigated the effects of SDG in premenopausal women at an elevated risk for breast cancer. nih.govaacrjournals.org In this study, 180 women were randomized to receive either SDG or a placebo for 12 months. nih.govnih.gov The primary endpoint was the change in the proliferation marker Ki-67 in benign breast tissue. nih.govaacrjournals.org

While both the SDG and placebo groups showed a significant decrease in Ki-67, the difference between the two arms was not statistically significant in the primary analysis. nih.govaacrjournals.org However, a secondary analysis, which controlled for the phase of the menstrual cycle, revealed a persistent significant decrease in Ki-67 for the SDG group, a change not observed in the placebo group. nih.govaacrjournals.org Furthermore, quantitative RT-PCR analysis of tissue specimens showed that SDG supplementation was associated with a significant decrease in estrogen receptor alpha (ERα) gene expression compared to the placebo group. aacrjournals.orgconsensus.app

Table 1: Key Findings from a Phase IIB Randomized Controlled Trial of SDG in Premenopausal Women

Parameter SDG Group Placebo Group Significance (Between Arms)
Primary Endpoint (All Subjects)
Median Ki-67 Change -1.8% (p=0.001) -1.2% (p=0.034) Not Significant
Secondary Analysis (Same Menstrual Phase)
Median Ki-67 Change -2.2% (p=0.002) -1.0% (p=NS) Not Reported
Gene Expression (qRT-PCR)
ERα Gene Expression Changes 10 of 12 subjects showed decreases 7 of 10 subjects showed increases p=0.017

Data sourced from a 12-month trial involving premenopausal women at increased risk for breast cancer. nih.govaacrjournals.org

Observational studies have provided correlational evidence linking lignan (B3055560) intake and circulating levels of their metabolites with disease risk. The primary bioactive metabolites of SDG, formed by gut microbiota, are enterolactone (B190478) and enterodiol (B191174). nih.govnih.gov Case-control studies, particularly from Finland, have been influential, suggesting that higher serum enterolactone concentrations are associated with a reduced risk of breast cancer in both pre- and postmenopausal women. nih.govaacrjournals.org One such study reported a 62% reduced risk of breast cancer for women in the highest quintile of serum enterolactone compared to those in the lowest. nih.govaacrjournals.org

However, assessing dietary lignan intake through self-reporting is challenging due to the variability of lignan content in foods and differences in individual metabolism. nih.govaacrjournals.org This has led researchers to propose that measuring systemic levels of mammalian lignans (B1203133) like enterolactone serves as a more reliable biomarker for exposure and potential risk assessment. nih.govaacrjournals.org Studies have also investigated the correlation between SDG intake and its metabolites in serum and urine, finding linear dose-responses and establishing pharmacokinetic profiles. nih.gov

Human studies suggest that SDG consumption may positively influence cardiovascular and metabolic health. nih.govcambridge.org Research has pointed to the potential for SDG and its metabolites to improve lipid profiles, lower blood pressure, and reduce markers of oxidative stress and inflammation. nih.govcambridge.orgcambridge.org

A prospective nested case-control study within the Kuopio Ischaemic Heart Disease Risk Factor Study found that men who experienced an acute coronary event had significantly lower mean serum enterolactone concentrations compared to control subjects. cambridge.org A subsequent follow-up study of a larger cohort of men from the same study observed that elevated serum enterolactone levels were significantly associated with a reduced risk of mortality from both coronary heart disease and cardiovascular disease. cambridge.org Some human trials have indicated that SDG may decrease plasma cholesterol and glucose concentrations. cambridge.org

Animal Model Research

Animal models have been instrumental in elucidating the mechanisms through which SDG may exert its biological effects, particularly in the realms of cancer and cardiometabolic diseases.

Preclinical research using animal models has consistently demonstrated the potential of SDG to inhibit mammary tumorigenesis. nih.govnih.gov Studies in rats have shown that SDG intake is associated with decreased mammary tumor incidence. nih.gov In a rat model designed to mimic simultaneous breast and ovarian cancer development, treatment with SDG normalized several biomarkers in mammary gland tissue that were altered by a carcinogen, including dysplasia and cell number. nih.gov This preclinical benefit was observed at serum metabolite concentrations comparable to those in human pilot studies. nih.govresearchgate.net

In a mouse model of triple-negative breast cancer (TNBC), dietary supplementation with SDG significantly reduced tumor volume. nih.gov The mechanism appeared to involve the inhibition of NF-κB signaling, as evidenced by reduced expression of phospho-p65 and NF-κB target genes within the tumors. nih.gov The bioactive SDG metabolite, enterolactone, also demonstrated the ability to inhibit the viability and survival of breast cancer cells in vitro. nih.gov These studies suggest that SDG may act as a chemopreventive agent by modulating signaling pathways involved in cell proliferation and survival. nih.govnih.gov

Table 2: Selected Findings from Animal Studies on SDG and Cancer

Animal Model Cancer Type Key Findings Potential Mechanism
Rat Mammary & Ovarian Decreased mammary dysplasia and epithelial cell numbers induced by carcinogen. nih.govresearchgate.net Reversal of proliferative and dysplastic effects of estrogen on mammary tissue. nih.gov
Mouse (C57BL/6) Mammary (TNBC) Significantly reduced tumor volume. nih.gov Inhibition of NF-κB signaling pathway. nih.gov
Rat Mammary Inhibition of tumor growth in both initiation and promotion phases. foodandnutritionresearch.net Not specified in citation.

TNBC: Triple-Negative Breast Cancer; NF-κB: Nuclear Factor kappa-light-chain-enhancer of activated B cells.

A substantial body of animal research supports a protective role for SDG in cardiovascular and metabolic diseases. nih.govcambridge.orgfrontiersin.org In rabbit models fed a high-cholesterol diet, SDG was shown to suppress the development of hypercholesterolemic atherosclerosis by as much as 73%. frontiersin.org This effect was linked to a reduction in serum total cholesterol and low-density lipoprotein-cholesterol (LDL-C), alongside a decrease in oxidative stress. frontiersin.orgnih.gov

Studies in rat models have further explored these benefits. In a rat model of diabetes, SDG treatment was associated with a reduced incidence of the disease, an effect linked to its antioxidant properties. frontiersin.org More recent research using a cafeteria diet-induced model of cardiac fibrosis and vascular injury in rats found that SDG provided cardioprotective effects. nih.gov In a rat model of hyperhomocysteinemia-induced hyperlipidemia and cardiac hypertrophy, SDG was found to remarkably reduce oxidative stress, inflammation, and markers of apoptosis. frontiersin.org Additionally, in a septic cardiomyopathy mouse model, a synthetic form of SDG was shown to protect cardiac mitochondrial function and reduce cardiac dysfunction. nih.gov These studies collectively suggest that SDG may mitigate cardiovascular and metabolic disease risk by targeting multiple pathways, including lipid metabolism, oxidative stress, inflammation, and endoplasmic reticulum stress. frontiersin.orgnih.govfrontiersin.org

Considerations for Clinical Research Design and Interpretation

A significant challenge in clearly identifying the health effects of SDG stems from the wide variability in study methodologies. cambridge.org This variability manifests in several areas, including the composition of the administered lignan product. For instance, some studies utilize whole flaxseed, where the lignan concentration can differ between cultivars and is often not determined. scispace.com Others use flaxseed extracts with varying purities of SDG, ranging from 28.8% to 74.4%. nih.gov Furthermore, flax lignan complexes can contain other potentially bioactive components like 3-hydroxy-3-methylglutaric acid and cinnamic acids. cambridge.org

The methods of hydrolysis used to extract lignans from their natural complex form in flaxseed also contribute to variability, with enzymatic and chemical hydrolysis yielding different results. scispace.com This discrepancy has significant implications for interpreting animal and human studies, as the reported lignan levels in flaxseed have ranged from 1 mg/g to as high as 25.9 mg/g. scispace.com

In clinical trials, variations in the level of cholesterol in atherogenic diets, the duration of treatment (ranging from weeks to months), and the specific endpoints measured make it difficult to compare results across studies. cambridge.org For example, a review of studies on cardiovascular risk factors suggested that a dose of at least 500 mg of SDG per day for approximately 8 weeks is needed to observe positive effects, highlighting the importance of dose and duration considerations. cambridge.org The lack of standardized flaxseed products with known and consistent lignan content further complicates the reliability of clinical trial evidence. researchgate.net

The biological activity of flax lignans is often attributed to their conversion by gut bacteria into the mammalian lignans enterolactone and enterodiol. scispace.commdpi.com However, several intermediate compounds are generated during this metabolic process, including SDG itself and its aglycone, secoisolariciresinol (B192356) (SECO), which are also considered potential principal bioactive molecules. scispace.com This complex metabolic pathway makes it challenging to attribute observed health benefits to a single specific lignan form.

The conversion of SDG to its metabolites is influenced by various factors, including an individual's gut microflora, diet, antibiotic use, and obesity, leading to different levels of lignan bioactivation among individuals. nih.gov This inter-individual variation in metabolism further complicates the interpretation of clinical outcomes. Pharmacokinetic studies have shown that SDG is first hydrolyzed to SECO, which is then metabolized to enterodiol and ultimately enterolactone in a time-dependent sequence. nih.gov Understanding the distinct physiological activities of each of these metabolites is crucial for accurately attributing health effects.

Given the variability in study design and the complexities of lignan metabolism, the corroboration of findings by independent research groups is essential to establish the health benefits of secoisolariciresinol diglucoside. The use of non-standardized flaxseed products in many early clinical trials, where the lignan content was often unknown and variable, questions the reliability of some of the evidence. researchgate.net Therefore, randomized clinical trials using flaxseed products with known and enriched lignan content are necessary to more clearly associate safety and efficacy with the lignans themselves. researchgate.net

Independent verification of results helps to ensure that the observed effects are not due to chance or specific methodological artifacts of a single study. As research in this area progresses, the replication of key findings across different populations and with standardized interventions will be critical for building a robust evidence base for the therapeutic potential of SDG. The development of reliable analytical methods to accurately determine the lignan content of flaxseed and its products is also a crucial step in facilitating this corroboration. scispace.com

Future Research Directions and Emerging Areas

Detailed Characterization of Intestinal Microbiota and Their Specific Contributions to Lignan (B3055560) Metabolism

The conversion of SDG to the biologically active enterolignans, enterodiol (B191174) and enterolactone (B190478), is entirely dependent on the metabolic activities of the intestinal microbiota. nih.govnih.govresearchgate.net This multi-step process involves deglycosylation, demethylation, dehydroxylation, and dehydrogenation, carried out by a diverse community of bacteria. nih.govnih.gov While some bacterial species have been identified as key players in these transformations, a comprehensive understanding of the specific microbial consortia involved and their individual contributions is still lacking. nih.govnih.gov

Future research will focus on the detailed characterization of the gut microbiome in relation to lignan metabolism. This includes identifying the specific bacterial species and even strains responsible for each metabolic step. nih.gov Studies have implicated phylogenetically diverse bacteria, including members of the Bacteroides, Clostridium, Butyribacterium, Eubacterium, Peptostreptococcus, and Eggerthella genera, in the various stages of SDG conversion. nih.gov For instance, Bacteroides and Klebsiella species have been shown to deglycosylate SDG to its aglycone, secoisolariciresinol (B192356) (SECO). researchgate.net Further research using advanced metagenomic and metabolomic approaches will be essential to map the complete metabolic pathways and to understand the inter-individual variations in enterolignan production, which can be influenced by diet, genetics, and other factors. nih.gov

Table 1: Bacterial Species Involved in Secoisolariciresinol Diglucoside (SDG) Metabolism

Metabolic StepInvolved Bacterial Genera/Species
Deglycosylation (SDG to SECO)Bacteroides distasonis, Bacteroides fragilis, Bacteroides ovatus, Clostridium cocleatum, Klebsiella sp.
Demethylation (of SECO)Butyribacterium methylotrophicum, Eubacterium callanderi, Eubacterium limosum, Peptostreptococcus productus
Dehydroxylation (of SECO)Clostridium scindens, Eggerthella lenta
Dehydrogenation (ED to EL)Newly isolated strain ED-Mt61/PYG-s6

This table is based on available research and may not be exhaustive.

Development of Novel Flaxseed Cultivars with Optimized this compound Content and Lignan Profiles

Flaxseed is the richest known dietary source of SDG, with concentrations varying significantly among different cultivars. nih.govnih.gov This natural variation presents an opportunity for developing new flaxseed varieties with enhanced SDG content and optimized lignan profiles through targeted breeding programs. Understanding the genetic basis of SDG biosynthesis is key to this endeavor.

Exploration of Structure-Activity Relationships for this compound Derivatives and Analogues

The biological activity of SDG and its metabolites is intrinsically linked to their chemical structures. nih.gov Exploring the structure-activity relationships (SAR) of SDG derivatives and analogues is a crucial area of future research. This involves synthesizing novel compounds with modifications to the core SDG structure and evaluating their biological effects.

For example, synthetic enantiomers of SDG, namely the (S,S) and (R,R) stereoisomers, have been created and shown to possess potent antioxidant properties. nih.gov By systematically altering different functional groups on the SDG molecule, researchers can identify the key structural features responsible for its various activities, such as its antioxidant, anti-inflammatory, and potential anticancer effects. healthprevent.netnih.gov This knowledge can then be used to design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. Such research could lead to the development of new therapeutic agents based on the lignan scaffold.

Advanced In Silico Modeling for Predictive Biological Activity and Target Identification

In silico modeling and computational approaches are becoming increasingly valuable tools in drug discovery and development. These methods can be applied to predict the biological activity of SDG and its metabolites and to identify their potential molecular targets. nih.gov Molecular dynamics (MD) simulations, for instance, can be used to study the interaction of these compounds with specific proteins, such as enzymes and receptors.

One study used in silico MD to identify secoisolariciresinol (SECO), the aglycone of SDG, as a potential inhibitor of P-glycoprotein, a transporter protein involved in multidrug resistance in cancer cells. nih.gov These computational predictions were subsequently confirmed by in vitro experiments. Future research in this area will likely involve the use of more sophisticated modeling techniques to screen large libraries of SDG derivatives and analogues for their potential to interact with a wide range of biological targets. This can help to prioritize compounds for further experimental testing and accelerate the discovery of new therapeutic applications for lignans (B1203133).

Investigation of this compound in Emerging Therapeutic Areas Beyond Current Understanding

The therapeutic potential of SDG has been investigated in a number of areas, including cardiovascular disease, diabetes, and certain types of cancer. nih.govfrontiersin.orgresearchgate.net However, the broad spectrum of its biological activities, including its antioxidant, anti-inflammatory, and phytoestrogenic properties, suggests that it may have applications in other therapeutic areas that are currently underexplored. nih.govmdpi.comtandfonline.com

Future research will likely investigate the potential of SDG in emerging areas such as neurodegenerative diseases and skin health. nih.govtandfonline.com For example, the ability of microbial-derived enterolignans to prevent neuroinflammation and neurodegeneration by modulating the gut-brain axis is a promising area of investigation. nih.govnih.gov Additionally, the antioxidant and anti-inflammatory properties of lignans could be beneficial in protecting the skin from aging and damage. nih.gov As our understanding of the molecular mechanisms of SDG action expands, so too will the potential for its application in new and emerging therapeutic fields.

Optimization of Biotransformation Processes for Industrial Production of Secoisolariciresinol and its Metabolites

The production of SECO and its valuable metabolites, enterodiol and enterolactone, on an industrial scale is a key challenge for their widespread use as nutraceuticals or pharmaceuticals. researchgate.netnih.gov Biotransformation, which utilizes microorganisms or their enzymes to carry out specific chemical conversions, offers a promising and sustainable approach for their production.

Researchers have isolated bacterial strains from human feces, such as Bacteroides uniformis and Klebsiella sp., that can efficiently hydrolyze SDG from defatted flaxseed to produce SECO. researchgate.netnih.gov The goal of future research in this area is to optimize these biotransformation processes for large-scale production. This includes identifying and engineering microorganisms with enhanced metabolic capabilities, optimizing fermentation conditions such as pH and redox potential, and developing efficient downstream processing methods for the purification of the final products. nih.gov Successful optimization of these processes will be crucial for making these beneficial compounds more readily available for commercial applications.

Q & A

Q. What analytical methods are recommended for quantifying SDG in plant matrices, and how do they compare in accuracy?

SDG quantification typically involves alkaline hydrolysis to release the aglycone (secoisolariciresinol) followed by HPLC analysis. Validated protocols include extraction with dioxane/ethanol, solid-phase purification, and reverse-phase HPLC with UV detection at 280 nm . Thin-layer chromatography (TLC) can serve as a preliminary qualitative screen, but HPLC remains the gold standard due to its precision (e.g., detecting SDG content ranging from 6.1–24.1 mg/g in flaxseed cultivars) . Method validation should include recovery rates (>90%) and intraday/interday precision tests to ensure reproducibility.

Q. Which experimental models are suitable for studying SDG's effects on metabolic disorders?

  • Type 2 diabetes : Zucker Diabetic Fatty (ZDF) rats, particularly female ZDF/Gmi-fa/fa models, show progressive β-cell dysfunction and hyperglycemia. SDG administration (40 mg/kg/day) delays diabetes onset by reducing oxidative stress markers like malondialdehyde (MDA) and glycated hemoglobin (HbA1c) .
  • Atherosclerosis : Hypercholesterolemic rabbit models (e.g., 1% cholesterol diet) demonstrate SDG's efficacy in reducing aortic plaque formation by 73% at 15 mg/kg/day via lipid peroxidation inhibition and HDL-C elevation .

Q. How can SDG extraction efficiency be optimized from flaxseed?

Microwave-assisted extraction (MAE) at 500 W for 3 minutes achieves higher yields (16.1 mg/g SDG) compared to conventional solvent extraction. Alkaline pretreatment (pH 9–10) enhances lignan solubility, while defatting flaxseed flour reduces matrix interference .

Advanced Research Questions

Q. What molecular mechanisms underlie SDG's antidiabetic effects in preclinical models?

SDG mitigates oxidative stress by scavenging free radicals and upregulating endogenous antioxidants (e.g., superoxide dismutase). In Zucker rats, it suppresses phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, thereby reducing hepatic glucose output . Its metabolites, enterodiol and enterolactone, exhibit weak estrogenic activity, modulating insulin sensitivity via PPAR-γ pathways .

Q. How does SDG induce apoptosis in cancer cells, and what are key methodological considerations for in vitro studies?

SDG activates caspase-3-mediated apoptosis in colorectal cancer cells (e.g., HT-29) by cleaving poly(ADP-ribose) polymerase (PARP). In spheroid models, it induces pyroptosis via caspase-1-dependent gasdermin D (GSDMD) cleavage, requiring optimized dosing (IC₅₀: 50–100 µM) and 3D culture validation to mimic tumor microenvironments .

Q. What explains contradictions in SDG's effective dosage across cardiovascular studies?

Discrepancies arise from variations in SDG bioavailability due to matrix effects (e.g., flaxseed vs. purified extracts) and inter-species metabolic differences. Human trials suggest ≥500 mg SDG/day for 8 weeks is needed to reduce LDL-C by 15–20%, whereas animal models use lower doses (15–40 mg/kg/day) adjusted for metabolic rate .

Q. Can SDG regress established atherosclerotic plaques, and what biomarkers validate this effect?

Long-term SDG administration (6–12 months) in rabbits reduces plaque volume by 45–60%, correlating with decreased aortic MDA and increased antioxidant reserve (chemiluminescence assays). Regression is dose-dependent and requires concurrent lipid-lowering (e.g., 33% reduction in total cholesterol) .

Q. How do SDG's in vitro antioxidant properties translate to in vivo systems?

While SDG scavenges hydroxyl radicals (IC₅₀: 10–20 µM) in vitro, its in vivo activity depends on microbial conversion to enterolignans. Germ-free rodent studies show attenuated effects, emphasizing the role of gut microbiota in bioactivation .

Q. What stereochemical considerations are critical for SDG's bioactivity?

The (S,S)-SDG enantiomer predominates in flaxseed and exhibits superior anti-inflammatory and neuroprotective effects compared to (R,R)-SDG. Stereospecific synthesis (e.g., Sharpless epoxidation) is required for structure-activity studies .

Q. What synthetic strategies are emerging for SDG production?

Total chemical synthesis involves coupling secoisolariciresinol with glucosyl donors via Koenigs-Knorr glycosylation. Challenges include regioselective β-glycosidic bond formation and protecting group management. Semi-synthetic approaches using pinoresinol intermediates show promise for scalable production .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate SDG's effects using orthogonal assays (e.g., MDA for lipid peroxidation and 8-OHdG for DNA oxidation) to address variability in oxidative stress measurements .
  • Dosing Protocols : Adjust for SDG's poor aqueous solubility by using emulsifiers (e.g., Tween-80) in animal studies or enteric-coated formulations in human trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.